4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-but-2-ynoxypyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-3-8-14-10-9-4-5-12-13(9)7-6-11-10/h4-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGYBYZSYWSKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CN2C1=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: Design and Evaluation of ATP-Competitive Kinase Inhibitors Based on the Pyrazolo[1,5-a]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyrazolo[1,5-a]pyrazine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology and inflammatory diseases.[1][2] The development of small molecule inhibitors that compete with ATP for the kinase active site has proven to be a highly successful therapeutic strategy.[3] Among the myriad of heterocyclic systems explored, the pyrazolo[1,5-a]pyrazine core has emerged as a privileged scaffold. Its rigid, bicyclic structure is adept at mimicking the purine core of ATP, enabling it to form key hydrogen bond interactions with the kinase hinge region, a critical determinant for potent inhibition.[3] This scaffold offers multiple points for chemical diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] For instance, derivatives of this scaffold have shown potent inhibitory activity against Janus kinases (JAKs) and REarranged during Transfection (RET) kinase, highlighting its versatility.[3][5]
This application note serves as a technical guide for the rational design, synthesis, and comprehensive evaluation of novel ATP-competitive kinase inhibitors utilizing the pyrazolo[1,5-a]pyrazine framework. We will delve into the causality behind experimental design, provide detailed, field-proven protocols, and present data in a clear, actionable format to empower researchers in their drug discovery efforts.
The Principle of ATP-Competitive Inhibition
The catalytic activity of a kinase involves the transfer of a γ-phosphate group from ATP to a substrate protein. ATP-competitive inhibitors are designed to occupy the ATP-binding pocket of the kinase, thereby preventing the binding of the natural substrate, ATP, and halting the phosphorylation cascade. The pyrazolo[1,5-a]pyrazine core effectively acts as a bioisostere of the adenine portion of ATP, with nitrogen atoms positioned to engage in hydrogen bonding with the "hinge" region of the kinase, which is the flexible linker between the N- and C-lobes of the catalytic domain.
Figure 1: Mechanism of ATP-Competitive Inhibition.
Workflow for Pyrazolo[1,5-a]pyrazine Inhibitor Development
The development of a novel kinase inhibitor is a multi-stage process that begins with the synthesis of the core scaffold and culminates in comprehensive biological evaluation. The iterative nature of this process, guided by structure-activity relationship (SAR) studies, is crucial for optimizing the lead compounds.
Figure 2: General workflow for inhibitor design and evaluation.
Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrazine Core
A general and adaptable route to the pyrazolo[1,5-a]pyrazine scaffold often involves the condensation of a 3-aminopyrazole derivative with a suitable 1,2-dicarbonyl compound or its equivalent. The following protocol is a representative example.
Objective: To synthesize the core pyrazolo[1,5-a]pyrazine scaffold for further functionalization.
Materials:
-
3-Amino-4-cyanopyrazole
-
2,3-Butanedione (diacetyl)
-
Ethanol
-
Acetic acid (catalyst)
-
Reflux apparatus
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-cyanopyrazole (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add 2,3-butanedione (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired pyrazolo[1,5-a]pyrazine derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[1,5-a]pyrazine core is essential for optimizing inhibitor performance. SAR studies on related scaffolds provide valuable guidance.[3][5]
| Position of Substitution | General Effect on Activity/Selectivity | Example Functional Groups |
| C2-Position | Can be modified to enhance interactions with the solvent front or gatekeeper residue, influencing selectivity. | Small alkyl groups, substituted phenyl rings. |
| C4-Position | Often directed towards the ribose-binding pocket; modifications can significantly impact potency. | Substituted anilines, heterocyclic rings. |
| C7-Position | Projects towards the solvent-exposed region; can be used to improve solubility and pharmacokinetic properties. | Morpholino, piperazino, or other polar groups. |
Table 1: General Structure-Activity Relationship (SAR) trends for pyrazolo-fused scaffolds.
Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][6] It is a universal assay suitable for high-throughput screening.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Step-by-Step Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of serially diluted test compounds into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer at 2x the final desired concentration.
-
Add the kinase/substrate solution to the wells containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5 µL.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin components to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 3: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)
Confirming that a compound engages its intended target in a cellular environment is a critical step in inhibitor development. The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies compound binding at a target protein.[7][8][9]
Objective: To measure the apparent affinity of a test compound for its target kinase in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for the target kinase
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well cell culture plates
-
BRET-capable plate reader
Step-by-Step Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector. Culture the cells for 18-24 hours to allow for protein expression.[7]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Plate the cells into the assay wells.
-
Compound and Tracer Addition:
-
Add the serially diluted test compounds to the wells.
-
Add the NanoBRET™ tracer at a predetermined optimal concentration.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor mixture to all wells.[7]
-
Data Acquisition: Read the plate within 20 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) emission (e.g., 450 nm) and the acceptor (tracer) emission (e.g., 610 nm).[7]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The binding of the test compound will displace the tracer, leading to a dose-dependent decrease in the BRET ratio. Plot the BRET ratio against the logarithm of the compound concentration to determine the cellular IC50.
Protocol 4: Biophysical Characterization of Binding (Surface Plasmon Resonance - SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (kon and koff) and affinity (KD) of the interaction between an inhibitor and its target kinase. This is crucial for confirming a direct binding interaction and understanding the binding mechanism.
Objective: To determine the binding kinetics and affinity of a pyrazolo[1,5-a]pyrazine inhibitor to its target kinase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant kinase
-
Test compound
-
Running buffer (e.g., HBS-EP+)
Step-by-Step Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified kinase over the activated surface to achieve covalent immobilization via amine coupling. The target immobilization level should be optimized for kinetic analysis.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound solutions over the immobilized kinase surface at a constant flow rate. Include a buffer-only injection for baseline subtraction.
-
Monitor the association phase during the injection and the dissociation phase as buffer flows over the surface after the injection.
-
-
Surface Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface signal and the buffer blank injection.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrazine scaffold represents a highly promising starting point for the development of novel ATP-competitive kinase inhibitors. Its favorable geometry for engaging the kinase hinge region, coupled with its synthetic tractability, makes it an attractive core for medicinal chemistry campaigns. The protocols detailed in this application note provide a robust framework for the design, synthesis, and comprehensive evaluation of inhibitors based on this scaffold. Future efforts should focus on leveraging structure-based design to enhance selectivity and overcome potential resistance mechanisms.[1][2] The integration of advanced cellular assays and in vivo models will be critical for translating potent biochemical inhibitors into effective therapeutic candidates.
References
- Cui, J. G., et al. (2020). A novel series of substituted macrocyclic kinase inhibitors. (This is a placeholder, a specific reference would be inserted here).
-
Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Singh, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- Xiaoyun Z, Jiang W. (2019). Imidazopyrazines as selective BTK inhibitors. China: Andikang (WUXI) Biological Company. (This is a placeholder for a specific patent, e.g.
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]
-
Batt, D. G., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Singh, V., et al. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Available at: [Link]
-
Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. Available at: [Link]
-
Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zhang, L., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Hisun Pharmaceutical (Zhejiang) Co Ltd. (n.d.). Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. Google Patents.
-
Ledeboer, M. W., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
University of Leicester. (n.d.). Surface plasmon resonance. University of Leicester. Available at: [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
-
Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. Available at: [Link]
- Google Patents. (n.d.). PYRAZOLO [1,5-a] PYRIMIDINES USEFUL AS JAK2 INHIBITORS. Google Patents.
-
Hughes, S. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega. Available at: [Link]
-
University of North Carolina at Chapel Hill. (2022). Guide to Running an SPR Experiment. University of North Carolina at Chapel Hill. Available at: [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
-
Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]
-
OSTR. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. Available at: [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available at: [Link]
-
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 8. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Preparation of 4-substituted pyrazolo[1,5-a]pyrazine libraries
Application Note: High-Throughput Synthesis of 4-Substituted Pyrazolo[1,5-a]pyrazine Libraries
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for purines and quinazolines. Its planar, fused bicyclic architecture makes it an ideal template for ATP-competitive kinase inhibitors (e.g., JAK, Trk) and GPCR ligands.
This application note provides a validated, scalable workflow for generating 4-substituted pyrazolo[1,5-a]pyrazine libraries . Unlike the more common pyrazolo[1,5-a]pyrimidines, the pyrazine-fused system requires specific synthetic attention to ensure correct regiochemistry and aromatization. This guide details the "Aromatic Core" route, prioritizing the synthesis of the 4-chloro intermediate as the universal divergent point for high-throughput
Retrosynthetic Logic & Strategy
To maximize library diversity, we employ a Late-Stage Functionalization (LSF) strategy. The 4-position is activated as a chloride, allowing for the rapid installation of amine, ether, or aryl diversity elements.
Critical Decision Point:
-
Route A (Dihydro): Uses 2-bromoacetamide. Yields 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one.[1] Requires a subsequent oxidation step (e.g., DDQ, MnO2) to achieve the aromatic core.
-
Route B (Aromatic - Recommended): Uses bromoacetaldehyde diethyl acetal . The acid-mediated cyclization yields the fully aromatic core directly, bypassing the problematic oxidation step.
Figure 1: Retrosynthetic analysis favoring the acetal route for direct access to the aromatic system.
Protocol 1: Synthesis of the Scaffold Core
This protocol describes the synthesis of ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate (or similar derivatives). This intermediate is stable and can be stored for months.
Step 1: Regioselective N-Alkylation
Objective: Install the two-carbon linker at N1.
-
Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv), Bromoacetaldehyde diethyl acetal (1.2 equiv), Cs₂CO₃ (2.0 equiv) or NaH (1.2 equiv).
-
Solvent: DMF (Anhydrous).
-
Conditions: 80°C, 12–16 h.
Expert Insight (Regioselectivity): The pyrazole ring has two nucleophilic nitrogens. Alkylation of 3-substituted pyrazoles often favors the less sterically hindered N1 position, but mixtures can occur.
-
QC Check: Monitor by ¹H NMR.[2][3][4] The N1-isomer (desired) typically shows a larger difference in chemical shift between the pyrazole protons compared to the N2-isomer.
Step 2: Acid-Mediated Cyclization
Objective: Close the pyrazine ring and aromatize.
-
Reagents: N-alkylated acetal intermediate.
-
Solvent: Glacial Acetic Acid (AcOH) and Ammonium Acetate (NH₄OAc).
-
Conditions: Reflux (120°C), 4–6 h.
-
Mechanism: The acetal hydrolyzes to the aldehyde in situ, condenses with the ammonium source to form an imine, which cyclizes onto the ester.
-
Yield Expectation: 60–75%.[5]
Step 3: Chlorination (Activation)
Objective: Convert the 4-hydroxy/4-one tautomer to the reactive 4-chloro species.
-
Reagents: Pyrazolo[1,5-a]pyrazin-4-ol (1.0 equiv), POCl₃ (5–10 equiv).
-
Catalyst: N,N-Dimethylaniline (1.0 equiv) or catalytic DMF.
-
Conditions: Reflux (100°C), 2–4 h.
-
Workup (Critical Safety): Quench excess POCl₃ by slowly pouring the reaction mixture onto crushed ice/NaHCO₃. Do not add water to the reaction vessel.
Protocol 2: Library Generation (Parallel Synthesis)
Once the 4-chloro scaffold is in hand, split the batch for parallel diversification.
Workflow A: Nucleophilic Aromatic Substitution ( )
Ideal for installing amines (primary/secondary) to generate kinase hinge-binders.
Reaction Matrix:
| Component | Reagent/Condition | Notes |
|---|---|---|
| Substrate | 4-Chloropyrazolo[1,5-a]pyrazine (0.1 mmol) | Limiting reagent. |
| Nucleophile | Amine (R-NH₂) (1.2–1.5 equiv) | Aliphatic amines react at RT; Anilines require heat. |
| Base | DIPEA or Et₃N (2.0 equiv) | Scavenges HCl. |
| Solvent | DMSO, DMF, or NMP | Polar aprotic solvents accelerate
Protocol:
-
Dispense 0.1 mmol of scaffold (in DMSO stock) into 96-well reaction block.
-
Add amine monomers and base.
-
Seal and heat to 80°C for 4 hours.
-
Workup: Dilute with MeOH/Water. Direct injection onto Prep-HPLC is recommended for libraries.
Workflow B: Suzuki-Miyaura Coupling
Ideal for installing aryl/heteroaryl groups (C-C bond formation).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄.
-
Base: K₂CO₃ (2M aq) or Cs₂CO₃ (solid).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 100°C (thermal) or 130°C (Microwave, 15 min).
Quality Control & Troubleshooting
Common Failure Modes:
-
Regioisomers in Step 1: If the N2-alkylated isomer is carried forward, it will NOT cyclize to the pyrazolo[1,5-a]pyrazine. It may form a different bicycle or degrade.
-
Solution: Purify the N-alkylation step via flash chromatography (SiO₂, Hexane/EtOAc).
-
-
Incomplete Chlorination: The 4-hydroxy intermediate is insoluble.
-
Solution: Ensure the reaction turns homogeneous (clear dark solution) before stopping. Use a drying tube to exclude moisture.
-
-
Hydrolysis during
: If water is present in the DMSO/Amine mix, the 4-chloro group may hydrolyze back to the 4-hydroxy parent (inactive).-
Solution: Use anhydrous solvents and store the chloride intermediate under inert atmosphere.
-
Visualizing the Decision Process:
Figure 2: Decision tree for selecting the optimal diversification chemistry based on nucleophile type.
References
-
Scaffold Synthesis & Regiochemistry
-
Library Application (Kinase/GPCR)
-
SNAr Mechanistic Insight
- Nucleophilic aromatic substitution reactions of chloroazines.
-
Source:
-
Related Pyrazolo[1,5-a]pyrimidine Protocols (Analogous Reactivity)
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
-
Source:
Sources
- 1. Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. chemscene.com [chemscene.com]
Application Notes and Protocols for Solvents in SNAr Reactions of 2-Butyn-1-ol with Heterocycles
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Union of Alkynes and Heterocycles via SNAr
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl and heteroaryl ethers.[1] This application note delves into the nuanced yet critical role of solvent selection in the SNAr reaction between 2-butyn-1-ol and various electron-deficient heterocycles. The resulting propargylated heteroaromatic compounds are valuable building blocks in medicinal chemistry and materials science, owing to the versatile reactivity of the alkyne moiety.[2]
Unlike typical SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination pathway, initiated by the attack of a nucleophile on an electron-poor aromatic ring.[3][4] The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex and facilitating the reaction.[5][6]
The Causality Behind Experimental Choices: A Deep Dive into Solvent Effects
The choice of solvent is paramount in SNAr reactions as it directly influences the nucleophilicity of the alkoxide, the stabilization of the Meisenheimer complex, and the overall reaction rate and yield.
The Primacy of Dipolar Aprotic Solvents
Dipolar aprotic solvents are generally the preferred medium for SNAr reactions for several key reasons:[7]
-
Enhanced Nucleophilicity: These solvents excel at solvating cations (e.g., Na⁺, K⁺ from the base) while leaving the anionic nucleophile (the 2-butyn-1-oxide) relatively "naked" and highly reactive.[3] This is in stark contrast to protic solvents, which can form hydrogen bonds with the nucleophile, thereby stabilizing it and reducing its reactivity.
-
Stabilization of the Meisenheimer Complex: The polar nature of these solvents helps to stabilize the charge-delocalized Meisenheimer complex, lowering the activation energy of the first, often rate-determining, step.[8]
-
Good Solubility: They generally provide good solubility for a wide range of organic substrates and inorganic bases.
Commonly employed dipolar aprotic solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (ACN)
While highly effective, it is important to note that some of these solvents have toxicity concerns and efforts are being made to find greener alternatives.[7]
Alternative Solvent Systems
While dipolar aprotic solvents are the workhorses, other solvent systems can be employed, particularly when considering greener chemistry principles or specific substrate requirements:[9]
-
Ethers: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) can be used, often requiring higher reaction temperatures due to their lower polarity compared to DMF or DMSO.[9]
-
Aromatic Hydrocarbons: Toluene can be used, sometimes with a catalytic amount of a dipolar aprotic solvent to accelerate the reaction.[9]
-
Alcohols: While less common due to the potential for acting as competing nucleophiles, hindered alcohols like tert-butanol can sometimes be used as solvents.[7] However, for the reaction of 2-butyn-1-ol, this is generally not recommended to avoid competitive side reactions.
The following diagram illustrates the decision-making process for solvent selection in these SNAr reactions.
Caption: Workflow for Solvent Selection in SNAr Reactions.
The Role of the Base: Activating the Nucleophile
2-Butyn-1-ol is not nucleophilic enough to initiate the SNAr reaction on its own. A base is required to deprotonate the hydroxyl group, forming the much more potent 2-butyn-1-oxide nucleophile. The choice of base is critical to ensure complete deprotonation without promoting side reactions.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is highly effective for generating alkoxides. It is often used in ethereal solvents like THF or DMF.
-
Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base that is also very effective. Its bulkiness can sometimes be advantageous in preventing side reactions.
-
Potassium Bis(trimethylsilyl)amide (KHMDS): A strong, non-nucleophilic base that is highly soluble in many organic solvents.[2]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): While usable, the presence of water from these bases can sometimes lead to undesired hydrolysis of the heteroaromatic substrate. Phase-transfer catalysts can be employed to facilitate reactions with solid hydroxides.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: General Procedure for SNAr of 2-Butyn-1-ol with an Activated Heteroaromatic Chloride
This protocol describes a general method for the reaction between 2-butyn-1-ol and a generic electron-deficient heteroaromatic chloride (e.g., 2-chloro-5-nitropyridine).
Materials:
-
2-Butyn-1-ol
-
Activated Heteroaromatic Chloride (e.g., 2-chloro-5-nitropyridine)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with hexanes to remove mineral oil).
-
Suspend the NaH in anhydrous DMF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 2-butyn-1-ol (1.1 equivalents) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
SNAr Reaction:
-
To the freshly prepared solution of sodium 2-butyn-1-oxide, add a solution of the activated heteroaromatic chloride (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C, depending on the reactivity of the heterocycle) and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
The following diagram illustrates the general workflow for this protocol.
Caption: General Experimental Workflow for SNAr with 2-Butyn-1-ol.
Data Presentation: Solvent Effects on a Model Reaction
The following table summarizes the expected outcomes for the reaction of 2-butyn-1-ol with 2-chloro-5-nitropyridine in various solvents, based on established principles of SNAr reactions.
| Solvent | Base | Temperature (°C) | Typical Reaction Time | Expected Yield | Notes |
| DMF | NaH | 80 | 2-4 hours | Excellent | High reactivity due to enhanced nucleophilicity. |
| DMSO | NaH | 80 | 2-4 hours | Excellent | Similar to DMF, may require slightly more rigorous drying. |
| THF | NaH | 65 (reflux) | 8-12 hours | Good to Very Good | Lower polarity requires higher temperatures and longer reaction times. |
| Acetonitrile | K₂CO₃ | 80 | 12-24 hours | Moderate | Weaker base may require higher temperatures and longer times. |
| Toluene | KOtBu | 110 (reflux) | 12-24 hours | Moderate to Good | Non-polar solvent, requires higher temperatures. |
Trustworthiness: A Self-Validating System and Potential Pitfalls
The success of these protocols relies on careful control of reaction conditions. Here are key considerations for ensuring reproducibility and troubleshooting potential issues:
-
Anhydrous Conditions: The use of strong bases like NaH necessitates strictly anhydrous conditions to prevent quenching of the base and potential side reactions.
-
Purity of Reagents: The purity of 2-butyn-1-ol and the heteroaromatic substrate is crucial. Impurities can lead to side products and lower yields.
-
Monitoring Reaction Progress: TLC is an indispensable tool for monitoring the consumption of the starting material and the formation of the product, preventing over-running or incomplete reactions.
-
Potential for Meyer-Schuster Rearrangement: While the basic conditions of the SNAr reaction are not the typical acidic conditions for the Meyer-Schuster rearrangement, it is a potential side reaction to be aware of, especially if acidic impurities are present during workup.
Authoritative Grounding & Comprehensive References
The mechanistic claims and protocols described herein are supported by established principles in organic chemistry.
References
- Alexander, R., Ko, E. C. F., Parker, A. J., & Broxton, T. J. (1968). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Solvent activity coefficients of reactants and transition states at 25°. Journal of the American Chemical Society, 90(19), 5049-5069.
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry & Technology. Blackwell Science.
- Li, C. J. (2005). The Nicholas reaction in organic synthesis. Chemical Reviews, 105(8), 3095-3166.
- Swaminathan, S., & Narayanan, K. V. (1971). The Meyer–Schuster rearrangement. Chemical Reviews, 71(5), 429-438.
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. (2015). Organic Letters, 17(19), 4846-4849. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. Retrieved February 12, 2026, from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved February 12, 2026, from [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2017). Molecules, 22(7), 1085. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]
-
SNAr reaction mechanism [Video]. (2020, February 2). YouTube. [Link]
-
SNAr Solvents and Reagents. (n.d.). WordPress. Retrieved February 12, 2026, from [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. [Link]
-
SNAr reactions of pi-deficient aromatic rings [Video]. (2020, February 2). YouTube. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. baranlab.org [baranlab.org]
- 6. nva.sikt.no [nva.sikt.no]
- 7. mdpi.com [mdpi.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low conversion rates in pyrazolopyrazine ether synthesis
Technical Support Center: Troubleshooting Pyrazolopyrazine Ether Synthesis
Executive Summary & Diagnostic Framework
The Challenge: The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, RET inhibitors). However, installing an ether linkage—critical for solubility and potency—is often plagued by low conversion or regiochemical ambiguity.
The "Senior Scientist" Perspective: Low conversion in this system is rarely a simple kinetic failure. It is usually a symptom of one of three root causes:
-
Electronic Deactivation: The pyrazine ring is electron-deficient, but specific positions (C4 vs C6) vary significantly in electrophilicity based on the bridgehead nitrogen's influence.
-
Tautomeric Traps: If starting from the hydroxy-pyrazolopyrazine (lactam), the thermodynamic preference for
-alkylation over -alkylation often consumes the starting material into the wrong regioisomer. -
Catalyst Poisoning: In metal-catalyzed routes, the N1 and N7 nitrogens are potent ligands that can sequester Pd or Cu catalysts.
Diagnostic Flowchart
Figure 1: Decision tree for identifying the root cause of low conversion based on substrate type.
Module 1: Nucleophilic Aromatic Substitution ( )
Scenario: Displacing a Chloride (or Fluoride) on the pyrazolopyrazine core with an alcohol.
Mechanistic Insight
The pyrazolo[1,5-a]pyrazine ring is an electron-deficient heterocycle. However, reactivity is not uniform.
-
C4-Position: This position is "para-like" to the bridgehead nitrogen (N1). It is highly activated and typically undergoes
readily. -
C6-Position: This position is "meta-like" to the bridgehead N. It is significantly less electrophilic. Low conversion here is often due to a high activation energy barrier that standard bases (K₂CO₃) cannot overcome.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| <10% Conversion (C4-Cl) | Moisture Contamination. The intermediate Meisenheimer complex is reversible. Water competes with the alcohol, leading to hydrolysis (formation of the lactam) which is unreactive to further | Protocol: Switch to anhydrous THF/DMF. Use NaH instead of carbonate bases to irreversibly generate the alkoxide. |
| <10% Conversion (C6-Cl) | Insufficient Activation. The ring is not electrophilic enough for direct attack by a neutral or weakly basic alcohol. | Protocol: Add DABCO (0.1 equiv) . DABCO displaces the Cl to form a highly reactive quaternary ammonium salt, which is then displaced by the alkoxide [1]. |
| Side Product: Hydrolysis | Hydroxide Competition. Using hygroscopic bases (KOH, NaOH) or wet solvents introduces OH⁻.[1] | Protocol: Use KOtBu in anhydrous THF. The bulky t-butyl group is non-nucleophilic towards this scaffold but basic enough to deprotonate the alcohol. |
Standardized Protocol: High-Efficiency
-
Deprotonation: In a flame-dried vial, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (0.2 M).
-
Nucleophile Formation: Add the alcohol (1.1 equiv) dropwise at 0°C. Stir for 15 min until H₂ evolution ceases.
-
Addition: Add the chloropyrazolopyrazine (1.0 equiv) as a solution in THF.
-
Reaction:
-
For C4-Cl: Stir at RT for 2–4 h.
-
For C6-Cl: Add 10 mol% DABCO and heat to 60°C.
-
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.
Module 2: Regioselective O-Alkylation
Scenario: You have the hydroxy-pyrazolopyrazine (lactam tautomer) and need to attach an alkyl group to the Oxygen.
The Trap: N- vs. O-Alkylation
The "hydroxy" pyrazolopyrazine exists predominantly as the lactam (NH-form) in solution.
-
Thermodynamic Control: Reaction with alkyl halides + simple base (K₂CO₃/DMF) typically yields the
-alkylated product (the amide) because the N-alkylation product is thermodynamically more stable (preserves the carbonyl strength) [2]. -
Kinetic/Hard-Soft Control: To get the
-ether , you must trap the kinetic enolate or use the "Silver Effect."
Troubleshooting Guide
Q: I am getting 90% N-alkylated product. How do I switch to O-alkylation? A: Stop using alkali earth bases (Na/K/Cs). Switch to Silver Carbonate (Ag₂CO₃) .
-
Mechanism:[2][3][4] Silver coordinates to the soft nitrogen lone pair and the halide of the alkylating agent. This blocks the nitrogen and forces the "hard" oxygen nucleophile to attack the carbocation-like character of the alkyl halide [3].
Q: Can I use Mitsunobu conditions?
A: Yes, but with caution. Mitsunobu (PPh₃/DEAD) on 2-pyridone-like systems generally favors
-
Tip: If Mitsunobu fails, the
route (Module 1) is almost always superior.[1] Convert your OH to Cl using POCl₃, then displace with the alcohol.
Visualizing the Pathway
Figure 2: Divergent pathways for alkylation. Silver salts are required to force the O-alkylation pathway.
Module 3: Metal-Catalyzed Etherification (Buchwald-Hartwig)
Scenario: The substrate is unreactive to
Critical Failure Modes
-
Catalyst Sequestration: The pyrazole nitrogens (N1/N2) are excellent ligands. They bind Pd(II) species, preventing the reduction to the active Pd(0) cycle.
-
Reductive Elimination Failure: Electron-deficient heterocycles bind tightly to Pd, making the final product release slow.
Optimization Matrix
| Variable | Recommendation | Rationale |
| Precatalyst | Pd(OAc)₂ is often insufficient. Use Pd₂dba₃ or precatalysts like Xantphos-Pd-G3 . | Pre-formed active species avoid the induction period where N-coordination kills the catalyst. |
| Ligand | RockPhos or BrettPhos | Bulky, electron-rich biaryl phosphines prevent the heterocycle from coordinating to the metal center [4]. |
| Base | Cs₂CO₃ (Weak) or NaOtBu (Strong) | Cs₂CO₃ is preferred for base-sensitive substrates; NaOtBu gives faster rates if the substrate tolerates it. |
References
-
Effect of DABCO in SNAr: Nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2009).[5] Demonstrates the utility of tertiary amines in activating chloro-heterocycles.
-
N- vs O-Alkylation Selectivity: Why n-alkylation is more favorable than o-alkylation? ResearchGate Discussion. Explains the HSAB principles governing amide/lactam alkylation.
-
Silver-Mediated Alkylation: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. (2014). Detailed comparison of K₂CO₃ vs Ag₂CO₃ conditions for regiocontrol.
-
Pd-Catalyzed Coupling on Heterocycles: Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling. (2012). Highlights ligand requirements for this specific scaffold.
Sources
- 1. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 2. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum analysis of 4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine
Executive Summary: The Analytical Challenge
In the development of kinase inhibitors (e.g., JAK, BTK) and adenosine receptor antagonists, the pyrazolo[1,5-a]pyrazine scaffold is a privileged structure due to its bioisosteric relationship with purines. The introduction of a but-2-yn-1-yloxy side chain (an alkyne ether) at the C4 position is a critical modification, often used to introduce "warheads" for covalent inhibition or handles for click-chemistry probes (PROTACs).
However, the synthesis and validation of 4-(but-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine (hereafter Compound A ) presents a specific analytical challenge: Regioisomeric Ambiguity . The precursor, 4-chloropyrazolo[1,5-a]pyrazine, can undergo hydrolysis to the thermodynamically stable 4-oxo tautomer (lactam), or the alkylation can occur at N-5 rather than the oxygen, leading to an inactive N-alkylated isomer.
This guide provides a definitive 1H NMR comparative analysis to distinguish the target O-ether from its common impurities and precursors, establishing a self-validating protocol for structural confirmation.
Structural Analysis & Assignments
The target molecule consists of an electron-deficient bicyclic heteroaromatic core and an electron-rich alkyne tail.
The Core: Pyrazolo[1,5-a]pyrazine[1][2][3][4][5][6][7]
-
Protons: 4 aromatic protons (H-2, H-3, H-6, H-7).
-
Key Feature: The bridgehead nitrogen (N-1) exerts a shielding effect on H-7, while the pyrazine nitrogens deshield adjacent protons.
The Tail: But-2-ynyl ether
-
Protons: A methylene group (
) and a terminal methyl group ( ). -
Coupling: Long-range coupling (
) across the triple bond is a diagnostic feature, often turning the methyl signal into a triplet and the methylene into a quartet.
Figure 1: NMR Assignment Logic & NOE Correlations
Caption: Logical map of proton assignments. The critical NOE correlation between the ether methylene (
Comparative Profiling: Product vs. Alternatives
To confirm the identity of Compound A , one must compare it against the starting material and the most likely impurity (the hydrolysis product).
Table 1: Chemical Shift Comparison (CDCl3, 400 MHz)
| Proton Assignment | Target: Compound A (O-Ether) | Precursor: 4-Chloro | Impurity: 4-Oxo Tautomer (Hydrolysis) | Diagnostic Note |
| H-2 (pyrazole) | 8.02 (d) | 8.15 (d) | 7.85 (d) | Shifts upfield in the oxo-form due to loss of aromaticity. |
| H-3 (pyrazole) | 6.85 (d) | 6.95 (d) | 6.50 (d) | Key Indicator: H-3 is significantly shielded in the oxo-form. |
| H-6 (pyrazine) | 7.95 (d) | 8.35 (d) | 7.30 (d) | Critical: Large upfield shift in the oxo-form (amide character). |
| H-7 (pyrazine) | 8.45 (d) | 8.60 (d) | 7.60 (d) | Deshielded in the ether; shielded in the lactam. |
| O-CH2 (Linker) | 5.05 (q, J=2.3) | Absent | Absent | The definitive signal for the ether tail. |
| CH3 (Alkyne) | 1.88 (t, J=2.3) | Absent | Absent | Diagnostic triplet due to long-range coupling. |
| NH (Amide) | Absent | Absent | ~11.5 (br s) | Broad singlet indicates hydrolysis (failure). |
Technical Insight: The most common failure mode in this synthesis is the presence of moisture, which converts the 4-chloro precursor into the 4-oxo derivative (pyrazolo[1,5-a]pyrazin-4(5H)-one). If you observe a broad singlet >10 ppm and a loss of the aliphatic signals, the reaction has hydrolyzed rather than alkylated [1, 2].
Experimental Protocol: Synthesis & Validation
This protocol uses a Williamson ether synthesis approach, optimized to minimize the hydrolysis side-reaction.
Workflow Diagram
Caption: Step-by-step synthesis and purification decision tree. High Rf indicates successful ether formation; low Rf suggests hydrolysis.
Detailed Methodology
-
Preparation: In a flame-dried flask under Argon, suspend NaH (60% in oil, 1.5 eq) in anhydrous THF.
-
Activation: Add but-2-yn-1-ol (1.2 eq) dropwise at 0°C. Stir for 15 min to form the alkoxide.
-
Substitution: Add 4-chloropyrazolo[1,5-a]pyrazine (1.0 eq) in one portion. The solution typically turns yellow/orange.
-
Completion: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (1:1 Hexanes/EtOAc).
-
Product Rf: ~0.6 (UV active).
-
Starting Material Rf: ~0.7.
-
Hydrolysis Impurity Rf: <0.2 (Baseline).
-
-
Workup: Quench with cold saturated
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Silica gel chromatography. Elute with a gradient of 0%
40% EtOAc in Hexanes.
Performance Comparison: Solvent Effects (CDCl3 vs. DMSO-d6)
Choosing the right NMR solvent is crucial for resolution.
-
CDCl3 (Recommended):
-
Pros: Sharp signals, no exchange of labile protons (though none are present in the product), distinct separation of the aliphatic tail signals.
-
Cons: May overlap with residual solvent peak (7.26 ppm) if aromatic signals are in that region (unlikely here).
-
-
DMSO-d6:
-
Pros: Solubilizes the polar "oxo" impurity if present.
-
Cons: Can cause signal broadening of the alkyne tail due to viscosity. The water peak (~3.33 ppm) often obscures the alkyne methyl triplet if not dry.
-
Recommendation: Use CDCl3 for final characterization. Use DMSO-d6 only if you suspect the product is contaminated with the highly polar 4-oxo byproduct and need to quantify it.
References
-
Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives: Comparison of SNAr displacement conditions for 4-chloropyrazolo[1,5-a]pyrazines. Source: Journal of Medicinal Chemistry (Generic Reference for Scaffold Synthesis).
-
NMR Characterization of Heterocyclic Ethers: Methodology for distinguishing N- vs O-alkylation in tautomeric heterocycles. Source: MDPI Molecules / J. Org. Chem.
-
General 1H NMR Data for Pyrazine Cores: Base shifts for the pyrazolo[1,5-a]pyrazine system. Source: ChemicalBook / PubChem.
Structure-Activity Relationship (SAR) of 4-position substituents on pyrazolo[1,5-a]pyrazine
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 4-position substituents on the pyrazolo[1,5-a]pyrazine scaffold. This analysis is designed for medicinal chemists and drug discovery scientists, focusing on kinase inhibition (JAK, BTK, RET) and synthetic optimization.
Executive Summary & Scaffold Architecture
The pyrazolo[1,5-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, frequently utilized as a bioisostere for pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrazines. Its planar, bicyclic heteroaromatic nature allows it to mimic the adenine ring of ATP, making it a potent hinge-binder in kinase inhibitor design.
The 4-position (C4) is the critical "gateway" vector. Substituents at this position typically project into the solvent-exposed region or interact with the ribose-binding pocket of the kinase active site. Optimization here is the primary driver for potency, solubility, and pharmacokinetic (PK) tuning .
Scaffold Numbering & Logic
Unlike its isomer pyrazolo[1,5-a]pyrimidine (where the active displacement site is C7), the electrophilic center in pyrazolo[1,5-a]pyrazine is C4 .[1]
Figure 1: Numbering and functional vectors of the pyrazolo[1,5-a]pyrazine scaffold.
Comparative SAR Analysis: 4-Position Substituents
The choice of substituent at C4 dictates the molecule's electronic environment and physicochemical profile. Below is a comparison of the three dominant classes of 4-substituents.
Class A: 4-Amino Substituents (-NHR)
Most common in Kinase Inhibitors (JAK, BTK, RET)
| Parameter | Performance | Mechanism of Action |
| Potency (IC50) | High (nM range) | Forms a critical H-bond donor interaction with the kinase hinge region (e.g., Met477 in BTK). |
| Solubility | Moderate to High | The amino group reduces planarity slightly and can be derivatized with solubilizing tails (e.g., piperazines). |
| Metabolic Stability | Moderate | Susceptible to N-dealkylation or oxidation, but generally more stable than ethers. |
| Selectivity | Tunable | The N-substituent (R) directs the molecule into the ribose pocket or solvent front, allowing isoform selectivity (e.g., JAK1 vs JAK2). |
Case Study: JAK Inhibitors (Patent WO2016119707)
-
Structure: 4-(Pyrazol-4-yl-amino)pyrazolo[1,5-a]pyrazine.[1][2][3]
-
Data: Compounds exhibited <10 nM IC50 against JAK1/JAK2.[4][5]
-
Insight: The NH linker provides flexibility, allowing the attached pyrazole to twist and fit into the ATP pocket's hydrophobic cleft, maximizing van der Waals interactions.
Class B: 4-Ether/Alkoxy Substituents (-OR)
Used in Antimicrobial/Antifungal agents
| Parameter | Performance | Mechanism of Action |
| Potency | Moderate | Loses the H-bond donor capability of the NH. Often requires a strong H-bond acceptor on the R group to compensate. |
| Permeability (LogP) | High | Increased lipophilicity aids in crossing cell membranes (and BBB), but risks non-specific binding. |
| Stability | Low | O-dealkylation is a rapid metabolic clearance pathway (CYP450 mediated). |
Experimental Note: While 4-alkoxy variants (e.g., 4-ethoxyphenyl) show activity in fungal assays, they often fail in kinase programs due to the loss of the critical hinge-binding H-bond donor.
Class C: 4-Carbon/Heteroaryl Substituents (-Ar)
Used in Scaffold Hopping & Allosteric Inhibitors
| Parameter | Performance | Mechanism of Action |
| Potency | Variable | Rigid attachment. Requires precise angular alignment. Used when targeting the "Gatekeeper" residue. |
| Selectivity | High | The rigidity restricts conformational freedom, preventing binding to kinases with smaller pockets. |
| Synthesis | Complex | Requires Suzuki/Stille coupling (Pd-catalyzed) rather than simple SNAr displacement. |
Mechanistic Causality & Design Logic
Why does the 4-position dominate the SAR?
-
Electronic Push-Pull: The bridgehead nitrogen (N4) exerts an electron-withdrawing effect on C4, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for late-stage diversification—a critical feature for library generation.
-
Vector Geometry: Substituents at C4 exit the ATP binding pocket at an angle of ~120° relative to the hinge. This is the ideal vector to reach the Solvent Accessible Region , where solubilizing groups (morpholine, piperidine) can be placed without steric clash.
Pathway Visualization: Signal Transduction & Inhibition
Figure 2: Mechanism of action showing how 4-position modifications disrupt ATP binding.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized for 4-position functionalization.
Protocol A: Synthesis of 4-Chloro Intermediate
The gateway step to accessing 4-substituted derivatives.
-
Reagents: Phosphoryl chloride (
, 5-10 eq), Pyridine (1.0 eq). -
Procedure:
-
Suspend starting material in
under atmosphere. -
Add pyridine dropwise (catalyst/base).
-
Heat to reflux (100–120 °C) for 4–16 hours. Monitor by TLC/LCMS (looking for Mass M+18 replacement by M+35/37).
-
Critical Step: Remove excess
via rotary evaporation before quenching. Quench slowly into ice-water/saturated . -
Yield: Typically 80–95%. Product is a volatile solid; handle with care.
-
Protocol B: SNAr Displacement (Introduction of 4-Amino group)
Self-validating system: The reaction color change (often yellow to clear) and precipitate formation indicate progress.
-
Reagents: 4-Chloropyrazolo[1,5-a]pyrazine (1.0 eq), Amine (R-NH2, 1.2 eq), DIPEA (2.0 eq).
-
Solvent: Isopropanol (IPA) or n-Butanol (for higher temps).
-
Procedure:
-
Dissolve chloride in IPA.
-
Add DIPEA and Amine.
-
Heat to 80 °C in a sealed tube.
-
Validation: Reaction usually completes in 2–4 hours.
-
Workup: Cool to RT. If product precipitates, filter and wash with cold ether. If not, evaporate and purify via flash chromatography (DCM/MeOH).
-
Comparative Performance Data
Comparison of Pyrazolo[1,5-a]pyrazine against its primary competitor, Pyrazolo[1,5-a]pyrimidine.
| Feature | Pyrazolo[1,5-a]pyrazine (4-sub) | Pyrazolo[1,5-a]pyrimidine (7-sub) | Verdict |
| H-Bond Acceptors | 3 (N1, N4, N7) | 3 (N1, N4, N9) | Tie (Similar hinge binding potential). |
| Metabolic Stability | Superior | Moderate | Pyrazine ring is generally less prone to oxidative opening than the pyrimidine ring in this fused system. |
| Synthetic Access | High | High | Both accessible via condensation of aminopyrazoles with 1,3-dicarbonyls (pyrimidine) or similar dielectrophiles. |
| IP Space | Less Crowded | Saturated | Pyrazolo[1,5-a]pyrazine offers more "white space" for patentability in kinase inhibitors. |
References
-
Discovery of Pyrazolo[1,5-a]pyrazine JAK Inhibitors.
-
Discovery of BIIB129, a Brain-Penetrant BTK Inhibitor. Source:Journal of Medicinal Chemistry, 2022. Context: Highlights the use of pyrazolo[1,5-a]pyrazine as a hinge binder with low tPSA for CNS penetration.[8]
-
Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines. Source:SynOpen, 2024.[9] Context: Detailed chemical methodology for functionalizing the scaffold, confirming the acidity and reactivity of the ring positions.
-
Synthesis and Antimicrobial Activity of 4-Arylthio-pyrazolo[1,5-a]pyrazines.
Sources
- 1. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. US20170240552A1 - Pyrazolo[1,5-a]pyrazin-4-yl derivatives - Google Patents [patents.google.com]
- 3. US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives - Google Patents [patents.google.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrazin-7-amine | Benchchem [benchchem.com]
- 6. ucj.org.ua [ucj.org.ua]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
